(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde is a chiral organic compound with a cyclobutane ring structure. This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to the cyclobutane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the selective hydrolysis of ethoxycarbonyl groups followed by Curtius rearrangement can lead to the formation of the desired compound . Another method involves the use of cyclopropanation reactions, where alkenes are converted into cyclobutane derivatives using diazo compounds or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of hydrophobic solvents and acid-binding agents in coupling reactions can facilitate the production of this compound on a larger scale . The process involves steps such as washing, extraction, drying, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Another chiral compound with a similar ring structure but different functional groups.
(1R,2R)-1,2-Diaminocyclohexane: A compound with amine groups instead of hydroxyl and aldehyde groups.
Uniqueness
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde is unique due to its specific combination of functional groups and stereochemistry. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90142-24-8 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h3-5,7H,1-2H2/t4-,5+/m0/s1 |
InChI Key |
DEVRZHHIZDNETA-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C=O)O |
Canonical SMILES |
C1CC(C1C=O)O |
Origin of Product |
United States |
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